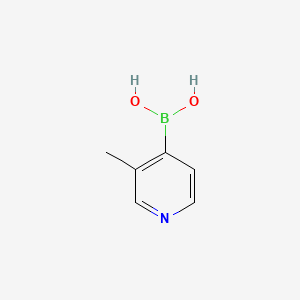

(3-Methylpyridin-4-yl)boronic acid

Overview

Description

“(3-Methylpyridin-4-yl)boronic acid” is a boronic acid derivative with the CAS Number: 894808-72-1 . It has a molecular weight of 136.95 and its IUPAC name is 3-methyl-4-pyridinylboronic acid . It is commonly used in scientific research .

Synthesis Analysis

The synthesis of pyridinylboronic acids, such as “this compound”, often involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The synthesis can also involve iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They can form five-membered boronate esters with diols .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere, under -20°C .Scientific Research Applications

Drug Discovery and Development

Boronic acids have become increasingly significant in drug discovery due to their unique properties, such as enhancing the potency of drugs or improving their pharmacokinetic profiles. The versatility of boronic acids allows for their incorporation into various medicinal chemistry endeavors, leading to the approval of several boronic acid drugs by the FDA and Health Canada. This includes drugs for treating different diseases, underscoring the potential of boronic acids in future drug discovery projects (Plescia & Moitessier, 2020).

Medical Diagnostics and Treatment

Boron-dipyrromethene (BODIPY) derivatives, which are boron-based fluorophores, have shown significant potential in medical diagnostics and treatment, particularly in cancer therapy. The functionalization of BODIPY compounds enhances their therapeutic efficacy and allows for real-time imaging of drug carriers in vitro and in vivo, demonstrating the utility of boron compounds in developing more effective diagnostic and therapeutic tools (Marfin et al., 2017).

Environmental Applications

Boronic acids and their derivatives have been explored for environmental applications, such as in the removal of boron from seawater through reverse osmosis membranes. This is crucial for desalination processes, where maintaining low boron levels in drinking water is essential for human health. Research in this area aims to optimize the removal process and enhance the understanding of boron rejection by membrane technology (Tu et al., 2010).

Material Science

In material science, boronic acids have been utilized to develop sensors with high affinity and selectivity. For instance, boronic acid sensors with double recognition sites have shown improved performance due to the synergistic effect of the recognition sites, paving the way for the development of highly efficient chemical sensors for various applications (Bian et al., 2019).

Mechanism of Action

Target of Action

The primary target of (3-Methylpyridin-4-yl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids in general are known for their stability and ease of handling . They are also known to be relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, particularly in the creation of complex organic compounds .

Safety and Hazards

The safety information for “(3-Methylpyridin-4-yl)boronic acid” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The use of boronic acids, including “(3-Methylpyridin-4-yl)boronic acid”, in the synthesis of small chemical receptors has been attracting recent interest . Their ability to form boronate esters with diols makes them useful in the selective recognition of a wide range of analytes . This opens up potential future directions in biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Properties

IUPAC Name |

(3-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERCJHSQPNSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660504 | |

| Record name | (3-Methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894808-72-1 | |

| Record name | (3-Methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Picoline-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-2-Phenyl-1-[(2R,4E)-tetrahydro-5-oxo-4-(phenylmethylene)-2-furanyl]ethyl]carbamic Acid 1,1-D](/img/no-structure.png)